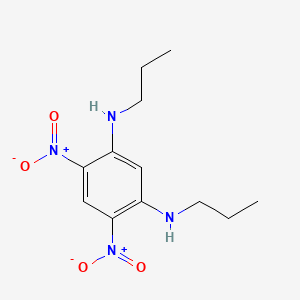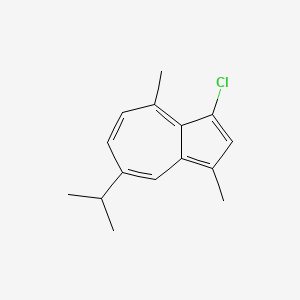
Dinitroethyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinitroethyne is an organic compound with the chemical formula C2H2N2O4 It is a member of the nitroalkyne family, characterized by the presence of two nitro groups (-NO2) attached to an ethyne (acetylene) backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dinitroethyne can be synthesized through several methods. One common approach involves the nitration of acetylene using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure the formation of the desired product. Another method involves the reaction of acetylene with dinitrogen tetroxide (N2O4) in the presence of a catalyst, such as palladium or platinum, to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Safety measures are crucial in industrial settings due to the highly reactive nature of the compound and the potential hazards associated with its production.
Análisis De Reacciones Químicas
Types of Reactions
Dinitroethyne undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dinitroacetic acid or other oxidized derivatives.
Reduction: Reduction of this compound typically yields aminoethyne derivatives, where the nitro groups are converted to amino groups (-NH2).
Substitution: The nitro groups in this compound can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkyl groups (R-) can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Dinitroacetic acid and other oxidized derivatives.
Reduction: Aminoethyne derivatives.
Substitution: Halogenated or alkylated ethyne derivatives.
Aplicaciones Científicas De Investigación
Dinitroethyne has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for targeting specific molecular pathways.
Industry: this compound is used in the production of explosives and propellants due to its high energy content and reactivity.
Mecanismo De Acción
The mechanism of action of dinitroethyne involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids. The pathways involved often include oxidative stress and the modulation of cellular signaling pathways, which can result in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Nitroethane (C2H5NO2): A simpler nitroalkane with one nitro group, used in organic synthesis and as a solvent.
Dinitromethane (CH2(NO2)2): Another dinitro compound with a single carbon atom, used in the synthesis of explosives and as a reagent in organic chemistry.
Trinitroethane (C2H3N3O6): A more heavily nitrated compound with three nitro groups, known for its explosive properties.
Uniqueness of Dinitroethyne
This compound is unique due to its ethyne backbone, which imparts distinct chemical reactivity compared to other nitro compounds
Propiedades
Número CAS |
88466-66-4 |
|---|---|
Fórmula molecular |
C2N2O4 |
Peso molecular |
116.03 g/mol |
Nombre IUPAC |
1,2-dinitroethyne |
InChI |
InChI=1S/C2N2O4/c5-3(6)1-2-4(7)8 |
Clave InChI |
XIDLKXHCKDAKCZ-UHFFFAOYSA-N |
SMILES canónico |
C(#C[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14384395.png)
![N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide](/img/structure/B14384398.png)
![1,1'-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14384399.png)
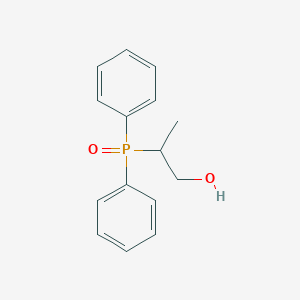
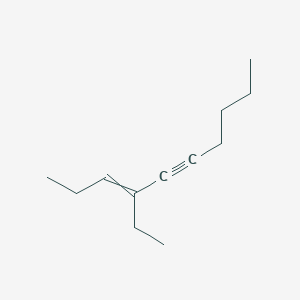
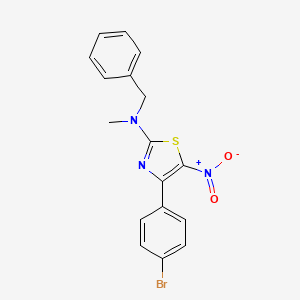
![5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14384417.png)

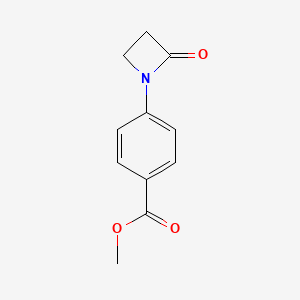
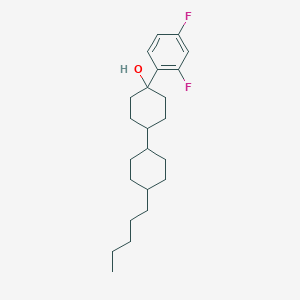
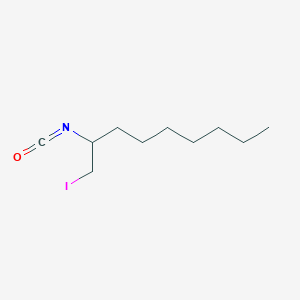
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)
